molecular formula C14H15ClN4O B2824910 (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(4-chlorophenyl)methanone CAS No. 2189498-34-6

(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(4-chlorophenyl)methanone

Cat. No. B2824910
CAS RN: 2189498-34-6
M. Wt: 290.75
InChI Key: UODRRCNXSHJFEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the conditions under which the reaction occurs, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods can be used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, and reactivity. Techniques such as spectroscopy and chromatography can be used .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring is a common feature in many biologically active compounds and is often used by medicinal chemists to develop new drugs . The 1,2,3-triazole ring is also a privileged structure in drug discovery, with numerous drugs on the market containing this motif .

Organic Synthesis

Both the pyrrolidine and 1,2,3-triazole rings are useful in organic synthesis. The pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization . The 1,2,3-triazole ring is highly stable and can withstand a variety of reaction conditions .

Polymer Chemistry

The 1,2,3-triazole ring has found applications in polymer chemistry . Its high stability and strong dipole moment make it an attractive building block for the synthesis of polymers.

Supramolecular Chemistry

The 1,2,3-triazole ring is also used in supramolecular chemistry . Its ability to form hydrogen bonds can be exploited to create complex structures.

Bioconjugation

The 1,2,3-triazole ring can be used in bioconjugation, a process where two biomolecules are chemically joined . This is often used in the development of targeted drug delivery systems.

Chemical Biology

In chemical biology, the 1,2,3-triazole ring is used as a bioorthogonal handle, allowing researchers to selectively label and track biomolecules in living systems .

Fluorescent Imaging

The 1,2,3-triazole ring can be used in fluorescent imaging . When incorporated into a fluorescent probe, it can help visualize biological processes in real time.

Materials Science

In materials science, the 1,2,3-triazole ring can be used to create materials with unique properties . Its high stability and strong dipole moment can be exploited to create materials with specific characteristics.

Mechanism of Action

Safety and Hazards

This involves understanding the potential risks associated with the compound. It can include toxicity, flammability, and environmental impact. Safety data sheets (SDS) are often used as a source of this information .

properties

IUPAC Name

(4-chlorophenyl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O/c15-12-5-3-11(4-6-12)14(20)18-9-1-2-13(18)10-19-16-7-8-17-19/h3-8,13H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODRRCNXSHJFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)Cl)CN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(4-chlorobenzoyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole

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